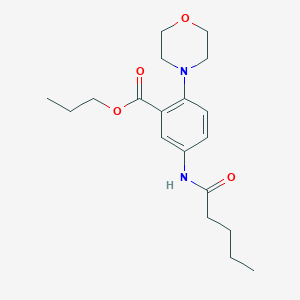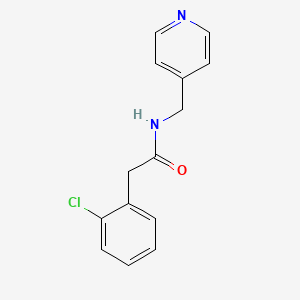![molecular formula C23H26F3N3O2S B15153081 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B15153081.png)
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a trifluoromethyl group, and a propoxybenzoyl thiourea moiety, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperidine Derivative: This step involves the reaction of piperidine with a suitable halogenated aromatic compound to introduce the piperidine moiety.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Propoxybenzoyl Thiourea: The final step involves coupling the intermediate with propoxybenzoyl thiourea under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiourea moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4,4′-Di-tert-butyl-2,2′-dipyridyl
Uniqueness: 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring and propoxybenzoyl thiourea moiety contribute to its versatility in various applications.
Propriétés
Formule moléculaire |
C23H26F3N3O2S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H26F3N3O2S/c1-2-14-31-18-9-6-16(7-10-18)21(30)28-22(32)27-19-15-17(23(24,25)26)8-11-20(19)29-12-4-3-5-13-29/h6-11,15H,2-5,12-14H2,1H3,(H2,27,28,30,32) |
Clé InChI |
ZPWMWXIACIUHJC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)
![Propyl 5-{[(3-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153012.png)

![2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15153038.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)
![1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)
![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15153063.png)
![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
![Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15153074.png)
![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B15153080.png)
